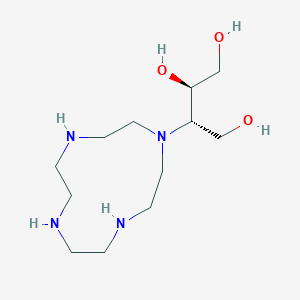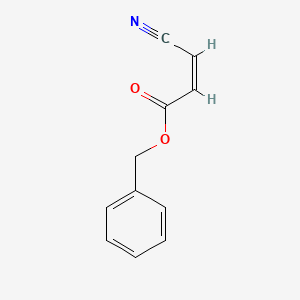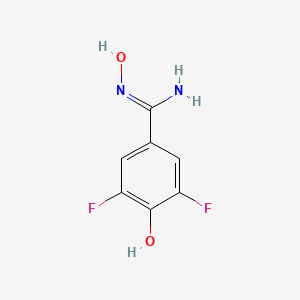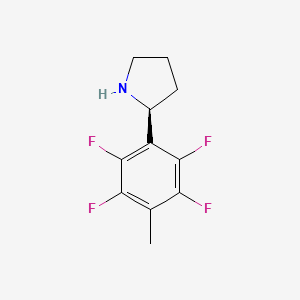
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is a complex organic compound that features a tetraazacyclododecane ring, which is a type of macrocyclic ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol typically involves the cyclization of appropriate precursors to form the tetraazacyclododecane ring, followed by the introduction of the butane-1,2,4-triol moiety. Common reaction conditions include the use of strong bases or acids to facilitate cyclization and the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to produce the compound in significant quantities. Optimization of reaction conditions to maximize yield and purity would be essential.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,4-triol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tetraazacyclododecane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups to the tetraazacyclododecane ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can be used as a ligand in coordination chemistry to form complexes with metal ions. These complexes can be studied for their catalytic properties or as models for biological systems.
Biology
In biology, this compound can be used as a chelating agent to study metal ion interactions in biological systems. It can also be used in the design of new drugs or diagnostic agents.
Medicine
In medicine, this compound can be explored for its potential therapeutic applications, such as in the treatment of metal ion imbalances or as a component of drug delivery systems.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol involves its ability to chelate metal ions through the tetraazacyclododecane ring. This chelation can affect various molecular targets and pathways, depending on the specific metal ions involved and the context of the application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other macrocyclic ligands such as cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives. These compounds share the tetraazacyclododecane ring structure but differ in the functional groups attached to the ring.
Uniqueness
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is unique due to the presence of the butane-1,2,4-triol moiety, which can introduce additional functional properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
754167-78-7 |
|---|---|
Fórmula molecular |
C12H28N4O3 |
Peso molecular |
276.38 g/mol |
Nombre IUPAC |
(2R,3S)-3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol |
InChI |
InChI=1S/C12H28N4O3/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16/h11-15,17-19H,1-10H2/t11-,12-/m0/s1 |
Clave InChI |
NXHUAYWRBFCZOA-RYUDHWBXSA-N |
SMILES isomérico |
C1CNCCN(CCNCCN1)[C@@H](CO)[C@H](CO)O |
SMILES canónico |
C1CNCCN(CCNCCN1)C(CO)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)







![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)

